D-Erythrose-3-13C
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Overview
Description
D-Erythrose-3-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of D-Erythrose. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and protein dynamics due to its unique labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Erythrose-3-13C typically involves the selective incorporation of the carbon-13 isotope into the erythrose molecule. One common method is to use site-selectively 13C-enriched glucose as a precursor in bacterial expression systems. This approach allows for the incorporation of the carbon-13 isotope at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized reactors and purification systems to ensure the selective incorporation of the carbon-13 isotope and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
D-Erythrose-3-13C undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-2,3,4-trihydroxybutanal.
Reduction: Formation of D-erythritol-3-13C.
Substitution: Reactions involving the replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various reagents such as halogenating agents and nucleophiles are used under controlled conditions
Major Products Formed
Oxidation: this compound-2,3,4-trihydroxybutanal.
Reduction: D-erythritol-3-13C.
Substitution: Various substituted erythrose derivatives depending on the reagents used
Scientific Research Applications
D-Erythrose-3-13C is extensively used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and metabolic pathways.
Biology: In protein dynamics studies using NMR spectroscopy to understand protein folding and interactions.
Medicine: In drug development to study pharmacokinetics and metabolic profiles.
Industry: In the production of labeled compounds for environmental and clinical diagnostics .
Mechanism of Action
D-Erythrose-3-13C exerts its effects by serving as a labeled tracer in various biochemical processes. The carbon-13 isotope allows for the tracking of the compound through metabolic pathways using techniques such as NMR spectroscopy. This enables researchers to study specific molecular targets and pathways involved in the metabolism and dynamics of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- D-Erythrose-1-13C
- D-Erythrose-2-13C
- D-Erythrose-4-13C
Uniqueness
D-Erythrose-3-13C is unique due to its specific labeling at the third carbon position, which provides distinct advantages in studying certain metabolic pathways and protein dynamics. Compared to other labeled erythrose compounds, this compound offers more selective labeling for specific positions in amino acids, making it particularly useful in NMR spectroscopy studies .
Properties
Molecular Formula |
C4H8O4 |
---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy(313C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i4+1 |
InChI Key |
YTBSYETUWUMLBZ-UPJORRFUSA-N |
Isomeric SMILES |
C([13C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.